An In-Depth Technical Guide to the Structural Properties of 2-Methyl-2H-indazole-3-carbaldehyde
An In-Depth Technical Guide to the Structural Properties of 2-Methyl-2H-indazole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the structural properties of 2-methyl-2H-indazole-3-carbaldehyde, a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science.[1][2] This document delves into the molecule's core structural features, spectroscopic signature, and reactivity profile, offering valuable insights for researchers, scientists, and professionals engaged in drug development and organic synthesis. The guide synthesizes data from spectroscopic analyses and provides a framework for its application in the synthesis of complex molecular architectures.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged bicyclic heteroaromatic system that serves as a cornerstone in the design of numerous biologically active compounds.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it a sought-after scaffold in drug discovery. Notably, indazole derivatives have been successfully developed as kinase inhibitors for oncology applications, such as Pazopanib and Axitinib.[3][4] The subject of this guide, 2-methyl-2H-indazole-3-carbaldehyde, is a key intermediate that provides a versatile synthetic handle at the 3-position, enabling the construction of diverse molecular libraries for screening and development.[2]
The strategic placement of the methyl group at the N2 position and the carbaldehyde at the C3 position dictates the molecule's reactivity and steric profile, influencing its utility in various synthetic transformations.[1] This guide will elucidate the fundamental structural characteristics that underpin its chemical behavior and potential applications.
Molecular Structure and Crystallographic Insights
2-Methyl-2H-indazole-3-carbaldehyde possesses the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol .[1] The core of the molecule is a planar indazole ring system, a fusion of a benzene ring and a pyrazole ring. The substitution pattern, specifically the N2-methylation, is a critical determinant of its electronic distribution and reactivity compared to its 1H-indazole isomer.
Logical Flow of Structural Analysis
Caption: Workflow for the structural characterization of 2-methyl-2H-indazole-3-carbaldehyde.
Spectroscopic Characterization: A Definitive Fingerprint
The structural identity of 2-methyl-2H-indazole-3-carbaldehyde is unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, culminating in a comprehensive understanding of the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are indispensable for delineating the carbon-hydrogen framework. The chemical shifts and coupling constants are highly diagnostic of the substitution pattern on the indazole ring.
Table 1: Typical ¹H NMR Spectroscopic Data
| Proton Assignment | Chemical Shift (δ) in CDCl₃ [ppm] | Multiplicity |
| Aldehyde-H | ~10.31 | s |
| Aromatic-H | ~8.14 | m |
| Aromatic-H | ~7.28 | m |
| N-CH₃ | ~2.62 | s |
Note: The specific chemical shifts for the aromatic protons can vary depending on the substitution pattern of related derivatives, but the provided values are representative for similar structures.[5]
The downfield chemical shift of the aldehyde proton is a hallmark of its electron-withdrawing nature.[1] The singlet multiplicity confirms the absence of adjacent protons. The methyl protons also appear as a singlet, consistent with their attachment to a nitrogen atom.
Table 2: Typical ¹³C NMR Spectroscopic Data
| Carbon Assignment | Chemical Shift (δ) in CDCl₃ [ppm] |
| C=O (Aldehyde) | ~187.7 |
| Aromatic-C | ~145.3, 141.5, 128.2, 124.7, 120.9, 120.2, 119.5 |
| N-CH₃ | ~16.8 |
Note: These values are based on data for structurally similar compounds and serve as a reference.[5]
Infrared (IR) Spectroscopy
IR spectroscopy provides crucial information about the functional groups present in the molecule. The vibrational frequencies are characteristic of specific bond types.
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | ~1672 | Strong |
| Aromatic C-H Stretch | ~3077 | Medium |
| C-N Stretch | ~1326 | Medium |
| Aromatic C=C Stretch | ~1449 | Medium |
The strong absorption band around 1672 cm⁻¹ is a definitive indicator of the conjugated aldehyde carbonyl group.[5]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule, further corroborating its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Table 4: Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (found) |
| [M-H]⁻ | 159.0558 | 159.0549 |
Note: Data is for a structurally similar compound and is representative.[5] The molecular ion peak is expected at m/z 160. A characteristic fragmentation would be the loss of the formyl group (CHO), resulting in a fragment at m/z 131.
Synthesis and Reactivity: A Versatile Synthetic Intermediate
The aldehyde functionality at the C3 position renders 2-methyl-2H-indazole-3-carbaldehyde a versatile precursor for a wide array of chemical transformations.
Synthesis
Several synthetic routes to 2-methyl-2H-indazole-3-carbaldehyde have been reported. A common and effective method involves the nitrosation of indoles.[3][5] This transformation proceeds via a multi-step pathway involving the nitrosation at the C3 position of a corresponding indole precursor, followed by ring opening and subsequent ring closure to form the indazole-3-carbaldehyde.[3]
Another approach involves the regioselective formylation of a 2-methyl-2H-indazole precursor.[1][4] Microwave-assisted methods have been shown to improve yields and reduce reaction times for such formylation reactions.[1][4]
Synthetic Pathway via Indole Nitrosation
Caption: A generalized synthetic route to indazole-3-carbaldehydes from indole precursors.
Reactivity
The aldehyde group is the primary site of reactivity, participating in a variety of classical organic reactions:
-
Condensation Reactions: It readily undergoes Knoevenagel and Wittig reactions to form α,β-unsaturated systems, extending the conjugation of the indazole core.[3]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides access to a diverse range of 3-(aminomethyl)-2-methyl-2H-indazoles.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing further avenues for functionalization.
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Cyclization Reactions: The aldehyde can serve as an electrophilic partner in cyclization reactions to construct more complex heterocyclic systems fused to the indazole ring.[3]
Applications in Drug Discovery and Materials Science
The synthetic versatility of 2-methyl-2H-indazole-3-carbaldehyde makes it a valuable starting material in several research areas:
-
Pharmaceuticals: As a key building block, it enables the synthesis of novel indazole derivatives for screening against various biological targets.[1][2] The indazole scaffold is a known pharmacophore in kinase inhibitors, and modifications at the C3 position can be used to fine-tune potency and selectivity.[3][4]
-
Material Science: The extended π-system of indazole derivatives suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]
Conclusion
2-Methyl-2H-indazole-3-carbaldehyde is a molecule of significant synthetic utility, underpinned by its well-defined structural and spectroscopic properties. This guide has provided a detailed overview of its molecular architecture, a comprehensive summary of its spectroscopic fingerprint, and an exploration of its synthetic accessibility and reactivity. The insights presented herein are intended to empower researchers in medicinal chemistry and materials science to effectively utilize this versatile building block in the design and synthesis of novel functional molecules.
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